molecular formula C14H14N4O B2658916 (E)-N'-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide CAS No. 1285537-56-5

(E)-N'-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2658916
CAS No.: 1285537-56-5
M. Wt: 254.293
InChI Key: KUUMYKUMOSMTCK-OQLLNIDSSA-N
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Description

(E)-N’-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a benzylidene group attached to a pyrazole ring, which is further substituted with a cyclopropyl group. The compound has gained attention in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-cyclopropyl-1H-pyrazole-5-carbohydrazide and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (E)-N’-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The benzylidene group can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are often performed under inert atmosphere conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions. The reactions are usually conducted in polar solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms like hydrazines or amines.

    Substitution: Substituted derivatives with various functional groups attached to the benzylidene moiety.

Scientific Research Applications

Biological Activities

Preliminary studies suggest that (E)-N'-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, which is attributed to its ability to disrupt microbial cell membranes.
  • Anticancer Properties : Research indicates that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions, including condensation reactions between hydrazides and aldehydes. Optimizing reaction conditions is essential for maximizing yield and purity.

Synthesis Steps:

  • Formation of Hydrazone : Reacting 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with benzaldehyde derivatives.
  • Purification : Utilizing recrystallization techniques to obtain pure compounds.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

  • Antimicrobial Efficacy Study :
    • A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion tests.
  • Cancer Cell Proliferation Inhibition :
    • In vitro studies on cancer cell lines revealed a dose-dependent reduction in cell viability, indicating potential therapeutic applications in oncology.
  • Inflammation Model Assessment :
    • Animal models treated with the compound showed reduced markers of inflammation compared to control groups, supporting its anti-inflammatory claims.

Mechanism of Action

The mechanism of action of (E)-N’-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

(E)-N’-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

    (E)-N’-benzylidene-1H-pyrazole-5-carbohydrazide: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

    (E)-N’-benzylidene-3-methyl-1H-pyrazole-5-carbohydrazide: Contains a methyl group instead of a cyclopropyl group, leading to differences in steric and electronic properties.

    (E)-N’-benzylidene-3-phenyl-1H-pyrazole-5-carbohydrazide:

The uniqueness of (E)-N’-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide lies in its specific structural features, such as the cyclopropyl group, which can influence its reactivity and biological activity in distinct ways compared to other similar compounds.

Biological Activity

(E)-N'-benzylidene-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement, including a cyclopropyl group, a pyrazole ring, and a hydrazide functional group, which contribute to its pharmacological properties.

Structural Characteristics

The molecular structure of this compound is characterized by:

  • Cyclopropyl Group : Enhances the compound's lipophilicity and may influence its interaction with biological targets.
  • Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer effects.
  • Hydrazide Functional Group : Implicated in various biological interactions.

Biological Activities

Preliminary studies indicate that this compound exhibits several promising biological activities, including:

  • Antimicrobial Activity : The compound shows potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Properties : Initial evaluations suggest it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in experimental models.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that the compound may interact with enzymes and receptors involved in key signaling pathways, leading to its observed pharmacological effects.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential mechanisms of action for this compound:

  • Study on Anticancer Activity : A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may share these properties .
    Compound NameCell Line TestedIC50 Value (μM)
    Compound AHeLa15
    Compound BMCF720
    (E)-N'-Benzylidene...A549TBD

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in understanding the biological activity of pyrazole derivatives:

  • Cytotoxicity Assays : Various assays such as MTT and colony-forming assays have been employed to assess cytotoxicity and cell viability .
  • Mechanistic Studies : Investigations into apoptosis pathways have shown that pyrazole derivatives can induce cell death through mitochondrial dysfunction .

Properties

IUPAC Name

N-[(E)-benzylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c19-14(13-8-12(16-17-13)11-6-7-11)18-15-9-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2,(H,16,17)(H,18,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUMYKUMOSMTCK-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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